molecular formula C10H12N2O3 B11777695 Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B11777695
M. Wt: 208.21 g/mol
InChI Key: DXISKYFUDDUYMU-UHFFFAOYSA-N
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Description

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a complex organic compound that features a cyclopropylmethyl group attached to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the dihydropyridazine ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Shares the cyclopropylmethyl group but lacks the dihydropyridazine ring.

    Dihydropyridazine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to the combination of the cyclopropylmethyl group and the dihydropyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(cyclopropylmethyl)-3-oxopyridazine-4-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)8-4-5-11-12(9(8)13)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

DXISKYFUDDUYMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN(C1=O)CC2CC2

Origin of Product

United States

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